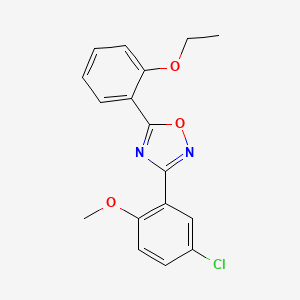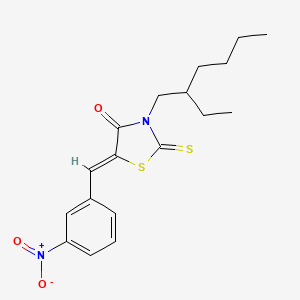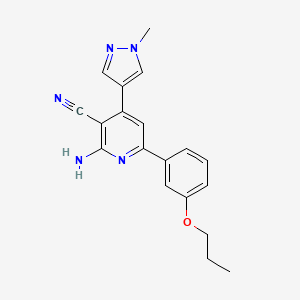
1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a bipiperidine derivative that has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound can also induce apoptosis by activating various pathways that lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine can have various biochemical and physiological effects. This compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It can also improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its potential applications in various fields. This compound can be used to study the mechanisms of cancer cell growth and proliferation, as well as the mechanisms of neurodegenerative disorders. However, one of the limitations of using this compound is its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the study of 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One of the major directions is the development of more potent and selective analogs of this compound. Another direction is the study of the mechanisms of action of this compound in various disease models. Additionally, the potential applications of this compound in other fields such as agriculture and environmental science can also be explored.
Synthesemethoden
The synthesis of 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine involves the reaction of 1,4-bis(4-piperidinyl)butane with 3-methyl-2-furoyl chloride and morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine.
Wissenschaftliche Forschungsanwendungen
1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the treatment of cancer. Studies have shown that 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[1-[1-(3-methylfuran-2-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-16-6-12-28-19(16)21(26)22-8-4-18(5-9-22)24-7-2-3-17(15-24)20(25)23-10-13-27-14-11-23/h6,12,17-18H,2-5,7-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGMPKGFXIIJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-Methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5302032.png)
![ethyl 4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5302033.png)
![3-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-5-[(2,6-difluorophenoxy)methyl]isoxazole](/img/structure/B5302042.png)
![3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5302044.png)
![N-cycloheptyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302047.png)
![2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5302056.png)
![N,N'-dimethyl-N-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,2-ethanediamine dihydrochloride](/img/structure/B5302059.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)propanamide](/img/structure/B5302064.png)

![2-hydroxy-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}acetamide](/img/structure/B5302076.png)

![1'-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5302084.png)

